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Compound of Interest

Compound Name: 5-Fluoro-1-indanone

Cat. No.: B1345631 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic properties of various

indanone analogs. Indanone and its derivatives are key structural motifs in medicinal chemistry,

exhibiting a wide range of pharmacological activities, including applications in the treatment of

neurodegenerative diseases and inflammation.[1][2][3][4] A thorough understanding of their

spectroscopic characteristics is crucial for their synthesis, identification, and further

development as therapeutic agents.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for a selection of indanone

analogs. These values are compiled from various sources and provide a baseline for

comparison.

1-Indanone and Analogs
Table 1: ¹H NMR Spectroscopic Data (δ, ppm) in CDCl₃
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Compound H-2 H-3
Aromatic
Protons

Other Protons

1-Indanone 2.68 (t) 3.13 (t) 7.25-7.75 (m) -

5-Methoxy-1-

indanone
2.65 (t) 3.08 (t)

6.85 (dd), 7.20

(d), 7.65 (d)
3.85 (s, -OCH₃)

5-Bromo-1-

indanone
2.70 (t) 3.15 (t) 7.50-7.80 (m) -

2-Methyl-1-

indanone
2.60 (m)

2.90 (dd), 3.35

(dd)
7.20-7.70 (m) 1.25 (d, -CH₃)

2-Ethyl-1-

indanone
2.45 (m)

2.85 (dd), 3.30

(dd)
7.20-7.70 (m)

1.00 (t, -

CH₂CH₃), 1.65

(m, -CH₂CH₃),

2.10 (m, -

CH₂CH₃)

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm) in CDCl₃
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Compound C-1 (C=O) C-2 C-3
Aromatic
Carbons

Other
Carbons

1-Indanone 207.2 36.4 25.9

123.8, 126.8,

127.4, 134.8,

136.7, 154.9

-

5-Methoxy-1-

indanone
205.8 36.6 25.5

109.4, 115.3,

125.0, 128.4,

148.1, 165.1

55.6 (-OCH₃)

5-Bromo-1-

indanone
205.9 36.2 25.7

121.9, 127.1,

130.4, 137.8,

138.1, 153.5

-

2-Methyl-1-

indanone
210.1 42.5 33.8

123.7, 126.5,

127.1, 134.6,

135.9, 154.3

15.9 (-CH₃)

2-Ethyl-1-

indanone
209.5 49.3 31.9

123.7, 126.5,

127.2, 134.7,

135.5, 154.4

11.8 (-

CH₂CH₃),

23.1 (-

CH₂CH₃)

**Table 3: Key IR Absorption Frequencies (cm⁻¹) **
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Compound C=O Stretch
Aromatic C=C
Stretch

C-H Stretch
(Aromatic)

C-H Stretch
(Aliphatic)

1-Indanone ~1700 ~1600, ~1460 ~3070 ~2960, ~2850

5-Methoxy-1-

indanone
~1695 ~1605, ~1490 ~3060 ~2950, ~2840

5-Bromo-1-

indanone
~1705 ~1590, ~1470 ~3075 ~2965, ~2855

2-Methyl-1-

indanone
~1700 ~1600, ~1460 ~3070 ~2970, ~2870

2-Ethyl-1-

indanone
~1700 ~1600, ~1460 ~3070 ~2960, ~2870

Table 4: Mass Spectrometry Data (m/z of Key Fragments)

Compound
Molecular Ion
(M⁺)

[M-CO]⁺ [M-CH₂CO]⁺
Other Key
Fragments

1-Indanone 132 104 90 78, 63

5-Methoxy-1-

indanone
162 134 120 105, 77

5-Bromo-1-

indanone
210/212 182/184 168/170 103, 75

2-Methyl-1-

indanone
146 118 -

131 ([M-CH₃]⁺),

91

2-Ethyl-1-

indanone
160 132 -

131 ([M-C₂H₅]⁺),

91

2-Indanone and Analogs
Table 5: ¹H NMR Spectroscopic Data (δ, ppm) in CDCl₃
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Compound H-1 / H-3 Aromatic Protons Other Protons

2-Indanone 3.55 (s) 7.20-7.35 (m) -

5-Bromo-2-indanone 3.53 (s)
7.10 (d), 7.35 (dd),

7.45 (d)
-

Table 6: ¹³C NMR Spectroscopic Data (δ, ppm) in CDCl₃

Compound C-2 (C=O) C-1 / C-3
Aromatic
Carbons

Other Carbons

2-Indanone 216.5 45.2
125.1, 127.0,

139.3
-

5-Bromo-2-

indanone
214.8 44.8

121.8, 128.4,

130.2, 138.1,

141.2

-

**Table 7: Key IR Absorption Frequencies (cm⁻¹) **

Compound C=O Stretch
Aromatic C=C
Stretch

C-H Stretch
(Aromatic)

C-H Stretch
(Aliphatic)

2-Indanone ~1740 ~1605, ~1480 ~3070 ~2930

5-Bromo-2-

indanone
~1745 ~1595, ~1470 ~3075 ~2935

Table 8: Mass Spectrometry Data (m/z of Key Fragments)

Compound
Molecular Ion
(M⁺)

[M-CO]⁺ [M-CH₂O]⁺
Other Key
Fragments

2-Indanone 132 104 102 78, 51

5-Bromo-2-

indanone
210/212 182/184 180/182 103, 75
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Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These

protocols represent standard procedures for the analysis of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the indanone analog in approximately 0.6-0.7 mL

of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Ensure the sample is fully dissolved to

avoid peak broadening. Tetramethylsilane (TMS) is typically used as an internal standard for

chemical shift calibration (0 ppm).

Instrument Parameters (¹H NMR):

Spectrometer Frequency: 400 MHz or higher for better resolution.

Pulse Sequence: A standard single-pulse sequence is typically used.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 8-16 scans are usually sufficient for good signal-to-noise ratio.

Instrument Parameters (¹³C NMR):

Spectrometer Frequency: 100 MHz or higher.

Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: A larger number of scans (e.g., 1024 or more) is often required due to

the low natural abundance of ¹³C.

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to obtain

the NMR spectrum. Phase and baseline corrections are applied, and the spectrum is
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referenced to the TMS signal.

Infrared (IR) Spectroscopy
Sample Preparation (Solid Samples):

KBr Pellet: Grind a small amount of the solid sample (1-2 mg) with anhydrous potassium

bromide (KBr) (100-200 mg) using an agate mortar and pestle. Press the mixture into a

thin, transparent pellet using a hydraulic press.

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal.

Instrument Parameters:

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is commonly used.

Spectral Range: Typically 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹ is generally sufficient.

Number of Scans: 16-32 scans are averaged to improve the signal-to-noise ratio.

Data Acquisition: A background spectrum (of air or the empty ATR crystal) is first recorded

and then automatically subtracted from the sample spectrum.

UV-Visible (UV-Vis) Spectroscopy
Sample Preparation: Prepare a dilute solution of the indanone analog in a UV-transparent

solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted to

obtain an absorbance reading between 0.1 and 1.0.

Instrument Parameters:

Spectrometer: A double-beam UV-Vis spectrophotometer is typically used.

Wavelength Range: 200-400 nm is a common range for aromatic ketones.[5]

Blank: The pure solvent used for sample preparation is used as the blank.
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Data Acquisition: The absorbance spectrum of the sample is recorded against the blank. The

wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are determined.

Mass Spectrometry (MS)
Sample Introduction: The sample is introduced into the mass spectrometer, typically via

direct insertion probe for solids or through a gas chromatograph (GC-MS) for volatile

compounds.

Ionization Method: Electron Ionization (EI) is a common method for indanone analogs.

Instrument Parameters (EI):

Electron Energy: Typically 70 eV.

Ion Source Temperature: 150-250 °C.

Mass Analyzer: Quadrupole or Time-of-Flight (TOF) analyzers are commonly used.

Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion and fragment ions are

recorded to generate the mass spectrum.

Experimental Workflow and Signaling Pathway
Visualization
The following diagrams illustrate a typical experimental workflow for the spectroscopic analysis

of indanone analogs and a generalized signaling pathway where these compounds may exert

their effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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